molecular formula C17H13N3O B11844306 5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one CAS No. 52817-91-1

5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Cat. No.: B11844306
CAS No.: 52817-91-1
M. Wt: 275.30 g/mol
InChI Key: HDIBUARWTHNXPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylindole with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The compound can bind to the active site of these enzymes, thereby blocking their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one stands out due to its unique structural features and diverse biological activities.

Properties

CAS No.

52817-91-1

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

5-methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C17H13N3O/c1-20-13-10-6-5-9-12(13)14-15(11-7-3-2-4-8-11)18-19-17(21)16(14)20/h2-10H,1H3,(H,19,21)

InChI Key

HDIBUARWTHNXPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NN=C3C4=CC=CC=C4

Origin of Product

United States

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